Cas no 108467-99-8 (tert-Butyl N-3-(Aminomethyl)benzylcarbamate)

Tert-Butyl N-3-(Aminomethyl)benzylcarbamate is a protected amine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical applications. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled functionalization. Its benzylcarbamate structure enhances solubility in organic solvents, improving reaction handling. This compound is particularly useful in peptide synthesis and medicinal chemistry, where selective amine protection is required. The aminomethyl moiety offers a versatile site for further derivatization, enabling the construction of complex molecular architectures. Its high purity and consistent performance make it a reliable choice for research and industrial-scale applications.
tert-Butyl N-3-(Aminomethyl)benzylcarbamate structure
108467-99-8 structure
Product Name:tert-Butyl N-3-(Aminomethyl)benzylcarbamate
CAS No:108467-99-8
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD01317800
CID:62733
PubChem ID:2756043
Update Time:2025-10-29

tert-Butyl N-3-(Aminomethyl)benzylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(aminomethyl)benzylcarbamate
    • tert-Butyl N-[3-(Aminomethyl)benzyl]carbamate
    • tert-Butyl N-3-(aminomethyl)benzylcarbamate
    • tert-Butyl [[3-(aminomethyl)phenyl]methyl]carbamate
    • tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
    • 3-(Boc-aMinoMethyl)benzylaMine
    • 1-(N-BOC-AMINOMETHYL)-3-(AMINOMETHYL) BE
    • 1-(N-BOC-AMINOMETHYL)-3-(AMINOMETHYL)BENZENE
    • N-tert-Butoxycarbonyl-1,3-bis(aMinoMethyl)benzene
    • (3-AMINOMETHYL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • N-[[3-(AMinoMethyl)phenyl]Methyl]carbaMic Acid 1,1-DiMethylethyl Ester
    • Carbamic acid, N-[[3-(aminomethyl)phenyl]methyl]-, 1,1-dimethylethyl ester
    • tert-Butyl 3-(Aminomethyl)benzylcarbamate
    • 1-(N-Boc-aMinoMethyl)-3-(aMinoMethyl)benzene 97%
    • 3-(BOC-AMINOMETHYL)-BENZYLAMINE
    • Tert-Butyl N-{[3-(Aminomethyl)Phenyl]Methyl}Carbamate
    • tert-butyl n-(3-(aminomethyl)benzyl)carbamate
    • N-{[3-(aminomethyl)phenyl]methyl}(tert-butoxy)carboxamide
    • TERT-BUTYL N-([3-(AMINOMETHYL)PHENYL]METHYL)CARBAMATE
    • Pub
    • PubChem23597
    • N-BOC-m-xylylenediamine
    • tert-But
    • GQAUPTTUSSLXPS-UHFFFAOYSA-N
    • tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
    • N-Boc-3-(aminomethyl)benzylamine
    • AB08590
    • 3-[N-(t-butyloxycarbonyl)aminomethyl]benzylamine
    • tert-butyl-n-(3-(aminomethyl) benzyl)carbamate
    • 1,1-dimethylethyl {[3-(aminomethyl)phenyl]methyl}carbamate
    • AKOS005256640
    • 3-(N-tert-butoxycarbonylaminomethyl)benzylamine
    • 3-(3-(aminomethyl)benzyl)-5-methyl-1,3-oxazinan-2-one
    • 1-(n-boc-aminomethyl)-3-aminomethylbenzene
    • tert-ButylN-[3-(aminomethyl)benzyl]carbamate
    • 1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene, 97%
    • CS-W012872
    • SY237529
    • CHEMBL4925342
    • DTXSID40373205
    • tert-butyl n-[3-(aminomethyl)benzyl] carbamate
    • tert-butyl 3-(amino methyl)benzylcarbamate
    • AS-38623
    • 108467-99-8
    • EN300-223022
    • 3-(tert-butyloxycarbonylaminomethyl)benzylamine
    • AC-6540
    • SCHEMBL184953
    • FT-0642658
    • MFCD01317800
    • DB-002895
    • DB-101928
    • tert-Butyl N-3-(Aminomethyl)benzylcarbamate
    • MDL: MFCD01317800
    • Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
    • InChI Key: GQAUPTTUSSLXPS-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C=CC=C(CN)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 236.15200
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.06 g/mL at 25 °C(lit.)
  • Boiling Point: 250 °C(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.523(lit.)
  • PSA: 64.35000
  • LogP: 3.26120
  • Solubility: Not determined

tert-Butyl N-3-(Aminomethyl)benzylcarbamate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302;H315;H319;H335
  • Warning Statement: P261;P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8 °C

tert-Butyl N-3-(Aminomethyl)benzylcarbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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tert-Butyl N-3-(Aminomethyl)benzylcarbamate Production Method

tert-Butyl N-3-(Aminomethyl)benzylcarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:108467-99-8)tert-Butyl N-3-(Aminomethyl)benzylcarbamate
Order Number:A2124
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:11
Price ($):170.0
Email:sales@amadischem.com

Additional information on tert-Butyl N-3-(Aminomethyl)benzylcarbamate

Professional Introduction to Compound with CAS No. 108467-99-8 and Product Name: Tert-Butyl N-3-(Aminomethyl)benzylcarbamate

The compound with the CAS number 108467-99-8 and the product name Tert-Butyl N-3-(Aminomethyl)benzylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and biochemical research. The Tert-Butyl N-3-(Aminomethyl)benzylcarbamate moiety, specifically, is a key structural feature that contributes to its reactivity and utility in various chemical transformations.

In the realm of medicinal chemistry, the design and synthesis of carbamate-based compounds have been extensively explored for their broad spectrum of biological activities. The Tert-Butyl N-3-(Aminomethyl)benzylcarbamate derivative, in particular, has shown promise as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo selective reactions while maintaining stability makes it an invaluable tool for chemists working on the development of novel therapeutic agents.

Recent studies have highlighted the importance of Tert-Butyl N-3-(Aminomethyl)benzylcarbamate in the context of enzyme inhibition and modulation. Researchers have demonstrated that this compound can interact with specific enzymatic targets, leading to altered biological pathways that may have therapeutic implications. For instance, studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory responses, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

The structural integrity of Tert-Butyl N-3-(Aminomethyl)benzylcarbamate is another area of interest. The presence of the tert-butyl group provides steric hindrance, which can influence the compound's interactions with biological targets. This feature is particularly useful in designing molecules with enhanced selectivity and reduced off-target effects. Additionally, the aminomethyl benzylcarbamate moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug development.

Advances in synthetic methodologies have further expanded the utility of Tert-Butyl N-3-(Aminomethyl)benzylcarbamate. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable synthesis of this compound and its derivatives. These advancements not only reduce production costs but also allow for greater customization of the compound's structure to meet specific research or therapeutic needs.

The role of computational chemistry in understanding the behavior of Tert-Butyl N-3-(Aminomethyl)benzylcarbamate cannot be overstated. Molecular modeling studies have provided valuable insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for optimizing drug design and predicting potential side effects before experimental validation becomes necessary. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

In conclusion, Tert-Butyl N-3-(Aminomethyl)benzylcarbamate (CAS No. 108467-99-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it a valuable asset in the development of new drugs. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:108467-99-8)tert-Butyl N-3-(Aminomethyl)benzylcarbamate
A2124
Purity:99%
Quantity:25g
Price ($):170.0
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